molecular formula C7H14O7 B13853695 D-Mannoheptulose-13C7

D-Mannoheptulose-13C7

Cat. No.: B13853695
M. Wt: 217.13 g/mol
InChI Key: HAIWUXASLYEWLM-SACPJIFKSA-N
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Description

D-Mannoheptulose-13C7: is a heptose, a seven-carbon monosaccharide, and a ketose, characterized by the presence of a carbonyl group on a secondary carbon. This compound is a labeled version of D-Mannoheptulose, where all seven carbon atoms are replaced with the isotope carbon-13. It is primarily known for its role as a hexokinase inhibitor, which makes it significant in various biochemical and medical research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: D-Mannoheptulose-13C7 can be synthesized through isotopic labeling techniques, where carbon-13 is incorporated into the heptose structure. The specific synthetic routes and reaction conditions for this labeled compound are proprietary and often involve complex organic synthesis methods.

Industrial Production Methods: Industrial production of this compound typically involves extraction from natural sources such as avocados, followed by isotopic labeling. One method involves the use of ion exchange resins for separation and purification, where an extracting solution of avocado is loaded into calcium ion-exchange resin, followed by elution with water and alcohol precipitation to obtain high-purity D-Mannoheptulose .

Chemical Reactions Analysis

Types of Reactions: D-Mannoheptulose-13C7 undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding acids.

    Reduction: Reduction reactions can convert it into sugar alcohols.

    Substitution: It can participate in substitution reactions where functional groups are replaced.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.

    Reduction: Reducing agents such as sodium borohydride or hydrogen in the presence of a catalyst.

    Substitution: Conditions vary depending on the substituent being introduced, often involving catalysts or specific reagents.

Major Products:

    Oxidation: Produces heptonic acids.

    Reduction: Produces heptitols.

    Substitution: Results in various substituted heptoses depending on the reagents used.

Mechanism of Action

D-Mannoheptulose-13C7 exerts its effects primarily through the inhibition of hexokinase, the enzyme responsible for the first step in glycolysis, which is the phosphorylation of glucose to glucose-6-phosphate. By inhibiting hexokinase, this compound prevents the breakdown of glucose, leading to reduced ATP production and glycolytic flux. This inhibition affects cellular energy balance and can induce apoptosis in cancer cells by disrupting their metabolic pathways .

Comparison with Similar Compounds

    D-Glucose: A common hexose sugar involved in glycolysis.

    D-Fructose: Another hexose sugar that enters glycolysis after conversion to fructose-6-phosphate.

    D-Glucosamine: A hexokinase inhibitor similar to D-Mannoheptulose.

Uniqueness: D-Mannoheptulose-13C7 is unique due to its seven-carbon structure and isotopic labeling, which allows for precise tracking in metabolic studies. Unlike common hexoses, its primary role as a hexokinase inhibitor makes it particularly valuable in research focused on glycolysis inhibition and metabolic regulation .

Properties

Molecular Formula

C7H14O7

Molecular Weight

217.13 g/mol

IUPAC Name

(3S,4S,5S,6R)-2,6-bis(hydroxy(113C)methyl)(2,3,4,5,6-13C5)oxane-2,3,4,5-tetrol

InChI

InChI=1S/C7H14O7/c8-1-3-4(10)5(11)6(12)7(13,2-9)14-3/h3-6,8-13H,1-2H2/t3-,4-,5+,6+,7?/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1

InChI Key

HAIWUXASLYEWLM-SACPJIFKSA-N

Isomeric SMILES

[13CH2]([13C@@H]1[13C@H]([13C@@H]([13C@@H]([13C](O1)([13CH2]O)O)O)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)(CO)O)O)O)O)O

Origin of Product

United States

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